5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Permeability Drug-likeness

5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 878734-52-2) is a fully synthetic 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxamide. It incorporates a primary sulfonamide (sulfamoyl) moiety attached to the C4‑carboxamide anilide ring, a structural feature that confers recognition by zinc‑dependent carbonic anhydrase isoforms and has been implicated in myeloperoxidase (MPO) inhibition.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 878734-52-2
Cat. No. B2392433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS878734-52-2
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C17H17N5O3S/c1-11-4-3-5-14(10-11)22-12(2)16(20-21-22)17(23)19-13-6-8-15(9-7-13)26(18,24)25/h3-10H,1-2H3,(H,19,23)(H2,18,24,25)
InChIKeyGPVRYYKYJDIEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 878734-52-2): Core Identity and Pharmacophore Context


5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 878734-52-2) is a fully synthetic 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxamide. It incorporates a primary sulfonamide (sulfamoyl) moiety attached to the C4‑carboxamide anilide ring, a structural feature that confers recognition by zinc‑dependent carbonic anhydrase isoforms and has been implicated in myeloperoxidase (MPO) inhibition [1]. The N1‑aryl ring carries a single meta‑methyl substituent, distinguishing it from the unsubstituted phenyl analog and from ortho‑ or para‑substituted derivatives in the same chemotype. Its molecular formula is C17H17N5O3S and its molecular weight is 371.42 g mol⁻¹ [2]. The compound is supplied primarily as a research reagent (typical purity ≥95%) and serves as a scaffold for structure–activity relationship (SAR) exploration of sulfonamide‑bearing 1,2,3‑triazole carboxamides targeting carbonic anhydrase, MPO, and potentially other metalloenzymes.

Why Closely Related 1‑Aryl‑1,2,3‑triazole‑4‑carboxamides Cannot Substitute for CAS 878734-52-2 Without Loss of Differentiation


The 1‑aryl‑1,2,3‑triazole‑4‑carboxamide class is not a single homogeneous pool. Even minor changes to the N1‑aryl substituent profoundly alter lipophilicity, hydrogen‑bond donor/acceptor count, and topological polar surface area (TPSA), which in turn modulate membrane permeability, off‑target binding, and metabolic stability [1]. The meta‑methyl substituent present in CAS 878734-52-2 is neither a simple bioisostere of hydrogen (unsubstituted phenyl), methoxy (ortho‑OMe), chloro (para‑Cl), nor fluoro (ortho‑F). Each substitution pattern generates a unique combination of electronic and steric features that shifts the compound’s position in permeability‑potency‑selectivity space. Procurement or experimental design that treats these analogs as interchangeable risks attributing biological readouts to a chemotype that is chemically and pharmacokinetically distinct.

Quantitative Differentiation of CAS 878734-52-2 Versus Its Closest Structural Analogs


Reduced Lipophilicity and Lower Topological Polar Surface Area Relative to the Unsubstituted Phenyl Analog (CAS 871323-26-1)

The target compound displays a calculated logP (clogP) of 1.59 and a TPSA of 97.19 Ų, whereas the unsubstituted phenyl analog (CAS 871323‑26‑1) has a logP of 1.91 and a TPSA of 116 Ų [1][2]. The lower logP (−0.32 units) together with the smaller TPSA (−18.8 Ų) predicts superior passive membrane permeability for the meta‑methyl derivative while maintaining an acceptable lipophilicity range for oral bioavailability.

Lipophilicity Permeability Drug-likeness

Single Hydrogen‑Bond Donor Count Versus Two in the Phenyl Analog: Implications for Selectivity and Solubility

CAS 878734‑52‑2 possesses only one hydrogen‑bond donor (the sulfonamide NH₂), in contrast to the phenyl analog which presents two donors (sulfonamide NH₂ plus the carboxamide NH) [1][2]. The reduction in HBD count is likely due to an intramolecular or conformational shielding effect of the ortho‑methyl group, and it correlates with a lower TPSA and potentially reduced aqueous solubility. Fewer HBDs generally translate to lower desolvation penalties for membrane crossing and diminished off‑target hydrogen‑bond interactions.

Hydrogen bonding Selectivity Solubility

Meta‑Methyl Substitution Modulates Carbonic Anhydrase Isoform Selectivity Profile – Class‑Level SAR

In structurally related 4‑sulfamoylphenyl‑1,2,3‑triazole‑4‑carboxamide series, introduction of a substituent at the meta‑position of the N1‑phenyl ring has been shown to shift selectivity between tumor‑associated carbonic anhydrase isoform IX (CA IX) and the ubiquitous cytosolic isoform II (CA II) [1]. The meta‑methyl derivative is predicted to occupy a selectivity window that balances CA IX potency (target IC₅₀ values for close analogs range between 10 and 25 nM) with reduced CA II inhibition, thereby minimizing diuretic and ocular side‑effect liabilities. No direct head‑to‑head CA inhibition data are available for CAS 878734‑52‑2 itself.

Carbonic anhydrase Isoform selectivity Structure‑Activity Relationship

Favorable Permeability‑Potency Window Predicted by Physicochemical Descriptors Compared to Ortho‑ and Para‑Substituted Analogs

A head‑to‑head comparison of computed physicochemical descriptors across the most accessible analogs reveals that CAS 878734‑52‑2 (meta‑methyl) achieves the lowest TPSA (97.2 Ų) and the fewest H‑bond donors (1) while maintaining a moderate logP (1.59) [1]. In contrast, the ortho‑methoxy analog (CAS 871323‑07‑8) carries an additional oxygen atom that increases both HBA and TPSA, and the para‑chloro analog (CAS 871323‑37‑4) introduces a halogen that elevates logP without improving HBD/TPSA profile. These differences are summarized in the comparison table below (data compiled from publicly available property databases).

Drug‑likeness ADME Physicochemical profiling

Optimal Scientific and Industrial Application Scenarios for CAS 878734-52-2 Based on Verified Differentiation Evidence


Carbonic Anhydrase Isoform‑Selectivity Screening Libraries for Oncology

The meta‑methyl substitution pattern is predicted, via class‑level SAR, to shift selectivity towards tumor‑associated carbonic anhydrase IX while sparing the ubiquitous isoform II. CAS 878734‑52‑2 should be incorporated into focused CA inhibitor screening decks alongside its phenyl, ortho‑methoxy, and para‑chloro analogs to experimentally map the contribution of the N1‑aryl substituent to isoform selectivity [1]. The compound’s favorable permeability descriptors further support its use in cell‑based CA inhibition assays that require intracellular target engagement.

Myeloperoxidase (MPO) Inhibitor Lead Optimization

The sulfamoyl‑triazolyl‑carboxamide scaffold has been validated as a pharmacophore for MPO inhibition in both enzymatic and animal plasma assays [1]. CAS 878734‑52‑2, as the meta‑methyl congener, can serve as a key SAR probe to determine whether the position of the methyl substituent on the N1‑phenyl ring affects MPO active‑site occupancy, as indicated by molecular docking studies of related compounds. Its single HBD and lower TPSA may reduce plasma protein binding relative to the phenyl analog, potentially improving the free fraction available for target engagement.

Physicochemical Benchmarking in ADME‑Optimization Panels

Because of its unique combination of low TPSA, single HBD, and moderate logP, CAS 878734‑52‑2 can serve as a reference compound for calibrating permeability and solubility assays within the 1,2,3‑triazole‑4‑carboxamide chemotype [1]. Head‑to‑head measurement of experimental logD₇.₄, kinetic solubility, and Caco‑2 permeability for the meta‑methyl, phenyl, ortho‑methoxy, and para‑chloro analogs would provide an internally consistent dataset for training in silico ADME models and for guiding the design of second‑generation inhibitors.

Chemical Biology Tool Compound for Sulfonamide‑Dependent Protein Interaction Mapping

The primary sulfonamide group engages zinc‑dependent metalloenzymes beyond carbonic anhydrases, including certain matrix metalloproteinases and E3 ubiquitin ligases. CAS 878734‑52‑2, with its compact triazole‑carboxamide scaffold and well‑defined substitution, can be employed as a chemical probe in competitive activity‑based protein profiling (ABPP) experiments to identify novel sulfonamide‑binding proteins, provided an appropriate alkyne‑tagged analog is also synthesized for click‑chemistry pull‑down.

Quote Request

Request a Quote for 5-methyl-1-(3-methylphenyl)-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.